
Encenicline
Vue d'ensemble
Description
Encenicline, également connue sous le nom chimique de N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophène-2-carboxamide, est un agoniste partiel sélectif du récepteur nicotinique de l’acétylcholine alpha-7 (alpha-7 nAChR). Ce composé a été étudié pour ses effets thérapeutiques potentiels dans le traitement des déficiences cognitives associées à la schizophrénie et à la maladie d’Alzheimer .
Applications De Recherche Scientifique
Schizophrenia
Encenicline has been extensively studied for its effects on cognitive impairment in schizophrenia. A notable Phase 2 clinical trial demonstrated that patients receiving this compound showed significant improvements in cognitive function compared to placebo groups.
- Study Design : The trial involved 319 patients on stable atypical antipsychotic therapy, randomized to receive either this compound (0.27 mg or 0.9 mg) or placebo for 12 weeks.
- Efficacy Results :
Alzheimer's Disease
This compound has also been evaluated for its potential benefits in Alzheimer’s disease. Although earlier studies indicated some promise, later trials faced challenges due to adverse effects.
- Phase 1/2 Studies : Initial studies showed that doses between 0.1 to 1 mg/day were safe and well-tolerated among participants with mild to moderate Alzheimer's . Improvements were noted in attention and executive function when combined with acetylcholinesterase inhibitors.
- Phase 3 Trials : However, several Phase 3 trials were halted due to reports of severe gastrointestinal side effects, leading to a reevaluation of its safety profile .
Efficacy Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Study Phase | Condition | Dose Range | Primary Endpoint | Key Findings |
---|---|---|---|---|
Phase 2 | Schizophrenia | 0.27 mg, 0.9 mg | Overall Cognition Index (OCI) | Significant improvement with this compound vs placebo |
Phase 1/2 | Alzheimer's | 0.1 - 1 mg/day | Attention & Executive Function | Safe; improvements noted when combined with other drugs |
Phase 3 | Alzheimer's | Multiple doses | Cognitive function | Trials halted due to gastrointestinal side effects |
Case Study: Cognitive Function Improvement in Schizophrenia
In a double-blind study involving over 400 participants, this compound was shown to enhance cognitive performance on standardized tests compared to placebo controls. The study highlighted the importance of maintaining stable antipsychotic treatment while introducing this compound as an adjunct therapy .
Case Study: Adverse Effects in Alzheimer's Trials
A series of Phase 3 trials aimed at assessing the efficacy of this compound in Alzheimer’s patients were put on hold after reports of severe gastrointestinal events emerged among participants, raising concerns about its safety profile . This led researchers to investigate the underlying causes and potential mitigation strategies for these adverse effects.
Mécanisme D'action
L’encenicline agit comme un agoniste partiel sélectif du récepteur nicotinique de l’acétylcholine alpha-7 (alpha-7 nAChR). Ce récepteur est impliqué dans la libération de l’acide gamma-aminobutyrique (GABA) par les interneurones hippocampiques, qui joue un rôle crucial dans le filtrage sensoriel et la fonction cognitive . En se liant à l’alpha-7 nAChR, l’this compound améliore la transmission cholinergique, ce qui conduit à une amélioration des performances cognitives .
Méthodes De Préparation
La synthèse de l’encenicline implique la réaction du chlorure de 7-chloro-benzo[b]thiophène-2-carboxyle avec la ®-quinuclidin-3-amine en présence d’imidazole . Les conditions réactionnelles comprennent généralement :
Réactifs : Chlorure de 7-chloro-benzo[b]thiophène-2-carboxyle, ®-quinuclidin-3-amine, imidazole.
Solvants : Les solvants couramment utilisés comprennent le dichlorométhane ou le tétrahydrofurane.
Température : La réaction est généralement réalisée à température ambiante.
Rendement : Le rendement de la réaction peut varier, mais l’optimisation des conditions peut conduire à un rendement élevé du produit souhaité.
Les méthodes de production industrielle de l’this compound impliqueraient probablement la mise à l’échelle du processus de synthèse en laboratoire, en veillant à ce que les conditions réactionnelles soient optimisées pour la production à grande échelle tout en maintenant la pureté et la qualité du composé.
Analyse Des Réactions Chimiques
L’encenicline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.
Réduction : Des réactions de réduction peuvent être effectuées sur l’this compound pour modifier sa structure chimique.
Substitution : L’this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie : L’this compound sert de composé modèle pour étudier le comportement des agonistes du récepteur nicotinique de l’acétylcholine alpha-7.
Biologie : Il est utilisé pour étudier le rôle de l’alpha-7 nAChR dans les systèmes biologiques, en particulier dans le système nerveux central.
Médecine : L’this compound a été explorée comme agent thérapeutique pour les déficiences cognitives dans la schizophrénie et la maladie d’Alzheimer
Industrie : Applications potentielles dans l’industrie pharmaceutique pour développer de nouveaux traitements ciblant les déficits cognitifs.
Comparaison Avec Des Composés Similaires
L’encenicline est unique dans son agonisme partiel sélectif de l’alpha-7 nAChR. Les composés similaires comprennent :
GTS-21 : Un autre agoniste de l’alpha-7 nAChR avec un mécanisme d’action similaire.
PHA-543,613 : Un agoniste sélectif de l’alpha-7 nAChR avec des effets cognitifs potentiels.
PNU-282,987 : Connu pour sa forte affinité et sa sélectivité pour l’alpha-7 nAChR.
Comparé à ces composés, l’this compound a montré des résultats prometteurs dans les essais cliniques, bien qu’il ait été confronté à des défis liés aux effets secondaires gastro-intestinaux .
Les propriétés uniques et les applications thérapeutiques potentielles de l’this compound en font un composé d’un intérêt considérable dans la recherche scientifique et le développement de médicaments.
Activité Biologique
Encenicline is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive function, and anti-inflammatory properties, supported by data tables and case studies.
This compound exerts its biological effects primarily through the activation of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and peripheral tissues. The α7 nAChRs play a crucial role in modulating neurotransmitter release, neuroinflammation, and synaptic plasticity. By acting as a partial agonist at these receptors, this compound enhances cholinergic signaling without fully activating the receptor, which can lead to a more controlled therapeutic effect.
Key Mechanisms
- Neurotransmitter Modulation : this compound influences the release of neurotransmitters such as acetylcholine and dopamine, contributing to improved cognitive functions.
- Anti-inflammatory Effects : By activating α7 nAChRs, this compound can reduce inflammation through modulation of immune cell activity.
Cognitive Enhancement
This compound has been investigated for its potential to improve cognitive impairment associated with schizophrenia and Alzheimer's disease. A randomized double-blind placebo-controlled study demonstrated that this compound significantly improved cognitive performance in patients with schizophrenia compared to placebo.
Study Findings
Anti-inflammatory Effects
Recent studies have highlighted this compound's anti-inflammatory properties, particularly in models of colitis. In experiments using trinitrobenzenesulfonic acid (TNBS) and dextran sulfate sodium (DSS) to induce colitis in mice, this compound treatment resulted in notable reductions in inflammation markers.
Colitis Study Results
Parameter | TNBS Model (Control) | TNBS Model (this compound) | DSS Model (Control) | DSS Model (this compound) |
---|---|---|---|---|
Macroscopic Score | 8.5 ± 1.2 | 3.2 ± 0.8* | 7.9 ± 1.0 | 4.1 ± 1.0* |
MPO Activity (U/g tissue) | 120 ± 15 | 45 ± 10* | 130 ± 20 | 70 ± 15* |
Immune Cell Infiltration (IHC) | High levels of macrophages and neutrophils | Reduced infiltration* | High levels of B cells and T cells | Decreased B cells; increased FoxP3(+) T cells* |
*Statistically significant differences (p < 0.05) compared to control groups.
Case Study: Cognitive Impairment in Schizophrenia
In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a period of 12 weeks. The results indicated a significant improvement in cognitive functions as measured by various neuropsychological tests, including working memory and attention tasks.
Case Study: Inflammatory Bowel Disease
A study focusing on the effects of this compound on experimental colitis revealed that treatment led to a reduction in clinical symptoms and histological damage in the colon. The reduction in immune cell infiltration was particularly noteworthy, suggesting a potential therapeutic role for this compound in inflammatory bowel diseases.
Propriétés
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
Record name | Encenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |
Record name | Encenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
550999-75-2 | |
Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encenicline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Encenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCENICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.